N-[2-(methylsulfanyl)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N~1~-[2-(METHYLSULFANYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzimidazole core, which is known for its diverse biological activities
Preparation Methods
The synthesis of N1-[2-(METHYLSULFANYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzimidazole core can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Methylsulfanyl Group:
Formation of the Final Compound: The final step involves the coupling of the substituted benzimidazole with the phenyl ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N~1~-[2-(METHYLSULFANYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activities, it may be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-[2-(METHYLSULFANYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the benzimidazole core are key functional groups that contribute to its biological activity. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N~1~-[2-(METHYLSULFANYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core and may have similar biological activities, but differ in their substituents and overall structure.
Nitroaromatic Compounds: These compounds contain a nitro group attached to an aromatic ring and may exhibit similar reactivity and biological properties.
Thioethers: Compounds with a sulfur atom bonded to two carbon atoms, which may have similar chemical reactivity due to the presence of the sulfur atom.
The uniqueness of N1-[2-(METHYLSULFANYL)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C16H14N4O3S2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N4O3S2/c1-24-14-5-3-2-4-12(14)17-15(21)9-25-16-18-11-7-6-10(20(22)23)8-13(11)19-16/h2-8H,9H2,1H3,(H,17,21)(H,18,19) |
InChI Key |
XVIPMFNULBZPCD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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